methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate
Description
This compound features a complex polycyclic framework comprising a fused pyrano-pyridoquinolin core, substituted with a 4-methylphenylamino carbonyl group at position 10 and a methyl benzoate ester at position 4. The (11Z)-configuration indicates the stereochemistry of the imine linkage. The pyrano[2,3-f]pyrido[3,2,1-ij]quinolin system is structurally analogous to photophysical probes described in literature, such as compound C1 (), which shares the same core but includes ethynylphenyl substituents . The benzoate ester moiety is a common functional group in bioactive and materials-oriented compounds, as seen in ethyl 4-substituted benzoate derivatives () and methyl benzoate-pyrazole hybrids ().
Properties
IUPAC Name |
methyl 4-[[5-[(4-methylphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O4/c1-19-7-11-23(12-8-19)32-29(35)26-18-22-17-21-5-3-15-34-16-4-6-25(27(21)34)28(22)38-30(26)33-24-13-9-20(10-14-24)31(36)37-2/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIVPOXHDTWEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)C(=O)OC)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure
The compound is characterized by a complex structure that includes multiple functional groups:
- Pyranoquinoline Framework : This core structure is known for various biological activities.
- Amino and Carbonyl Groups : These contribute to the compound's reactivity and interaction with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It effectively reduces cell viability in a dose-dependent manner .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research indicates that it exhibits:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Demonstrated antifungal properties in various assays .
Pharmacological Mechanisms
The biological activities of this compound are attributed to its interaction with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity leading to downstream effects on cellular signaling pathways .
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer progression and microbial growth.
Case Study 1: Anticancer Activity
A study involving human breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In a separate study assessing antimicrobial properties against Staphylococcus aureus and Candida albicans, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings suggest its potential as a therapeutic agent against resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its structure suggests it could interact with DNA or RNA synthesis pathways.
- Case Study : A study on similar pyridoquinoline derivatives showed promising results against various cancer cell lines (e.g., breast and lung cancer), indicating potential for further development into therapeutic agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Clinical Relevance : In vitro tests demonstrated that derivatives of this compound can inhibit the growth of resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound:
- Mechanism : It may reduce oxidative stress and inflammation in neural tissues.
- Preclinical Studies : Animal models have shown that related compounds can improve cognitive function and reduce symptoms of neurodegenerative diseases like Alzheimer's.
Drug Development
The structural characteristics of this compound make it a candidate for drug development:
- Targeted Therapy : Its ability to selectively target cancer cells could lead to the development of less toxic treatment options.
- Formulation Studies : Research into its solubility and bioavailability is ongoing to optimize its formulation for clinical use.
Analytical Chemistry
The compound's unique structure allows for its use as a standard in analytical chemistry:
- Chromatographic Techniques : It can be utilized in HPLC (High Performance Liquid Chromatography) methods for the quantification of similar compounds in biological samples.
Polymeric Composites
This compound can be incorporated into polymeric materials to enhance their properties:
- Thermal Stability : Adding this compound to polymers may improve their thermal resistance.
Nanotechnology
In nanotechnology applications:
- Nanoparticle Synthesis : The compound can serve as a stabilizing agent in the synthesis of nanoparticles used for drug delivery systems.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Observations :
- The target compound’s pyrano-pyridoquinolin core is distinct from the thiazolo-pyrimidine (11a, 11b) and pyrimidoquinazoline (12) systems but shares fused heterocyclic complexity with C1 .
- Substituent diversity is notable: the 4-methylphenylamino carbonyl group in the target contrasts with benzylidene (11a, 11b) or furyl (12) groups in analogs. The methyl benzoate ester aligns with 19u but differs from ethyl esters in I-6230 .
Functional Group and Reactivity
- Ester Groups : The methyl benzoate in the target compound likely enhances lipophilicity compared to ethyl esters (e.g., I-6230 ), influencing solubility and bioavailability .
- Cyano Groups: Absent in the target but present in 11a, 11b, 12, and 19u, these groups often enhance π-stacking and dipole interactions .
- Imine Linkage : The (11Z)-configuration in the target may confer stereoselective binding or photophysical properties, akin to the ethynylphenyl group in C1 .
Physical and Spectral Properties
Table 3: Spectral Data Comparison
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Target Compound | ~1700 (ester C=O), ~1650 (amide C=O) | 2.3–2.5 (4-methylphenyl CH₃), 7.2–8.0 (aromatics) | 548.59 [M+]† |
| 11a | 2219 (CN), 3436 (NH) | 2.24–2.37 (CH₃), 7.29–7.94 (aromatics, =CH) | 386 [M+] |
| 19u | 2231 (CN), 2139 (N₃) | 2.38 (CH₃), 7.20–7.54 (aromatics) | 282 [M+] |
Insights :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 4-[...]benzoate to improve yield and purity?
- Methodological Answer : Use a stepwise approach:
- Intermediate purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, as demonstrated in pyrano-pyrido-quinoline syntheses .
- Coupling reactions : Optimize amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere to minimize hydrolysis .
- Purity validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for mass verification .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR in deuterated DMSO or CDCl to resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Employ ESI+ mode to confirm molecular ion peaks (e.g., [M+H]) with <3 ppm mass error .
- X-ray crystallography : If single crystals are obtainable, resolve the Z-configuration of the imine bond using diffraction data .
Q. What solvent systems are recommended for solubility testing in biological assays?
- Methodological Answer :
- Primary solvents : DMSO (for stock solutions) diluted with PBS (pH 7.4) to ≤0.1% DMSO to avoid cellular toxicity .
- Alternative systems : Test co-solvents like cyclodextrins (e.g., HP-β-CD) for improved aqueous solubility, monitored via UV-Vis spectroscopy at λ~280 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylphenylamino carbonyl group?
- Methodological Answer :
- Analog synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) substituents via reductive amination or Suzuki coupling .
- Biological testing : Compare IC values in enzyme inhibition assays (e.g., HDAC or kinase targets) using fluorogenic substrates .
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes in active sites .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-response normalization : Use Hill equation fitting to account for cell line-specific viability baselines in MTT assays .
- Metabolic stability assessment : Test compound stability in liver microsomes (human/rodent) to identify species-dependent metabolism .
- Off-target profiling : Screen against a panel of GPCRs or ion channels (Calcium flux assays) to rule out nonspecific effects .
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolytic byproducts (e.g., benzoic acid derivatives) .
- Photostability testing : Use a solar simulator (ICH Q1B guidelines) to detect UV-induced isomerization of the Z-imine bond .
Q. What in vitro models are suitable for assessing pharmacokinetic properties?
- Methodological Answer :
- Caco-2 permeability assays : Measure apparent permeability (P) to predict intestinal absorption .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (%fu) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms via fluorometric assays .
Experimental Design & Data Analysis
Q. How should researchers design controls to validate target engagement in enzyme inhibition assays?
- Methodological Answer :
- Positive controls : Include known inhibitors (e.g., SAHA for HDACs) to confirm assay validity .
- Negative controls : Use DMSO-only wells and scrambled substrate analogs to rule out nonspecific binding .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
